

CZC-25146 Hydrochloride: A Comprehensive Kinase Selectivity Profile

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Compound of Interest

Compound Name: CZC-25146 hydrochloride

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Introduction

CZC-25146 hydrochloride is a potent, selective, and cell-permeable inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1] Mutations and hyperactivity of LRRK2 are strongly associated with the pathogenesis of Parkinson's disease, making it a key therapeutic target.[2] Understanding the selectivity of kinase inhibitors is paramount in drug development to minimize off-target effects and potential toxicity. This technical guide provides an in-depth analysis of the kinase selectivity profile of CZC-25146, based on available research data.

Data Presentation: Kinase Inhibition Profile of CZC-25146

CZC-25146 exhibits high potency for both wild-type LRRK2 and the common pathogenic G2019S mutant.[1][3] Its selectivity was rigorously assessed against a broad panel of 184 different protein kinases and one lipid kinase. The compound was found to have a remarkably clean profile, potently inhibiting only a small number of other kinases.[1]



Target Kinase	IC50 (nM)	Comments
Primary Targets		
LRRK2 (Wild-Type)	4.76[3]	Potent inhibition of the wild- type enzyme.
LRRK2 (G2019S Mutant)	6.87[3]	Potent inhibition of the key pathogenic mutant.
Secondary Targets (Off- Targets)		
PLK4 (Polo-like kinase 4)	High Potency[1]	IC50 value determined to be in the high potency range.
GAK (Cyclin G-associated kinase)	High Potency[1]	IC50 value determined to be in the high potency range.
TNK1 (Tyrosine kinase non-receptor 1)	High Potency[1]	IC50 value determined to be in the high potency range.
CAMKK2 (Calcium/calmodulin- dependent protein kinase kinase 2)	High Potency[1]	IC50 value determined to be in the high potency range.
PIP4K2C (Phosphatidylinositol-5- phosphate 4-kinase, type II, gamma)	High Potency[1]	IC50 value determined to be in the high potency range.

Experimental Protocols

The selectivity and potency of CZC-25146 were determined using state-of-the-art methodologies, primarily quantitative chemoproteomics and time-resolved fluorescence resonance energy transfer (TR-FRET) assays.

Quantitative Chemoproteomics for Kinase Selectivity Profiling



This method was employed to assess the selectivity of CZC-25146 across a broad spectrum of the kinome.[1]

Objective: To identify the kinases that bind to CZC-25146 from a complex protein mixture, such as a cell lysate.

Methodology:

- Affinity Matrix Preparation: A linkable analog of a broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., Sepharose beads) to create an affinity matrix ("Kinobeads"). This matrix can capture a large number of kinases from a lysate.[1]
- Cell Lysate Preparation: Human cell lines (e.g., HeLa, Jurkat, Ramos) or mouse brain tissue are lysed to release the proteome, including the native kinases.[1]
- Competitive Binding: The cell lysate is incubated with the affinity matrix in the presence of varying concentrations of the free test compound (CZC-25146). CZC-25146 will compete with the immobilized ligand for binding to its target kinases.
- Enrichment and Digestion: The beads are washed to remove non-specifically bound proteins. The captured proteins are then digested into smaller peptides, often directly on the beads.
- Quantitative Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The abundance of each identified kinase peptide is quantified.
- Data Analysis and IC50 Determination: By comparing the amount of each kinase captured at
 different concentrations of CZC-25146 to a control (e.g., DMSO), a dose-response curve can
 be generated for each kinase. From this curve, the IC50 value, representing the
 concentration of CZC-25146 required to inhibit 50% of the kinase binding to the affinity
 matrix, is calculated.[1]

TR-FRET Assay for LRRK2 Kinase Activity

A time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase activity assay was used to determine the IC50 values for LRRK2.[1]



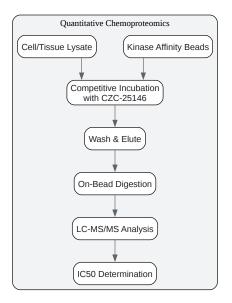
Objective: To measure the direct inhibitory effect of CZC-25146 on the enzymatic activity of LRRK2.

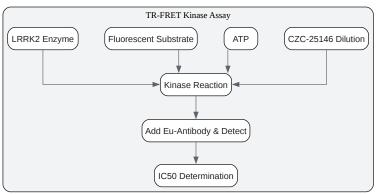
Methodology:

- Assay Components: The assay typically includes a recombinant LRRK2 enzyme (wild-type
 or mutant), a specific peptide substrate that can be phosphorylated by LRRK2, and ATP as
 the phosphate donor. The substrate is often labeled with a fluorescent acceptor, and a
 europium-labeled antibody that specifically recognizes the phosphorylated substrate serves
 as the fluorescent donor.
- Kinase Reaction: The LRRK2 enzyme is incubated with the substrate and ATP in the
 presence of a dilution series of CZC-25146 or a DMSO control. The ATP concentration is
 typically kept close to the Michaelis constant (Km) of the enzyme.[1]
- Detection: After the kinase reaction, the europium-labeled anti-phospho-substrate antibody is added. If the substrate has been phosphorylated by LRRK2, the antibody will bind, bringing the europium donor and the fluorescent acceptor into close proximity.
- FRET Signal Generation: Excitation of the europium donor with a light source results in energy transfer to the acceptor, which then emits light at a different wavelength. This FRET signal is time-resolved to reduce background fluorescence.
- Data Analysis and IC50 Calculation: The intensity of the FRET signal is proportional to the amount of phosphorylated substrate, and thus to the LRRK2 kinase activity. The signal is measured for each concentration of CZC-25146, and the data is used to generate a doseresponse curve from which the IC50 value is determined.[1]

Mandatory Visualizations



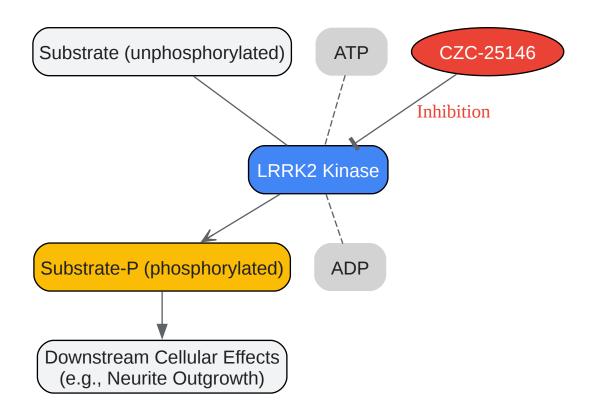




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Caption: Experimental workflows for determining kinase selectivity and potency.





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Caption: Simplified LRRK2 signaling pathway and the inhibitory action of CZC-25146.

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